molecular formula C35H49F2N7O4.CF3CO2H B1191925 MM 102

MM 102

Cat. No.: B1191925
M. Wt: 783.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Potent WDR5/MLL interaction inhibitor (IC50 = 2.4 nM). Inhibits MLL1 methyltransferase activity and MLL-1-induced HoxA9 and Meis-1 gene expression in leukemia cells expressing the MLL1-AF9 fusion gene. Also inhibits cell growth and induces apoptosis in leukemia cells harbouring MLL1 fusion proteins.

Scientific Research Applications

Epigenetic Reprogramming in Somatic Cell Nuclear Transfer (SCNT) MM-102 has been studied for its role in epigenetic reprogramming, particularly in porcine SCNT embryos. The compound, serving as an H3K4 histone methyltransferase inhibitor, was observed to reduce global H3K4, H3K9 methylation, and 5mC levels during crucial developmental stages. This reduction facilitated a better epigenetic environment by down-regulating DNA and histone methyltransferases and up-regulating histone acetyltransferases and transcriptional activators. The application of MM-102 improved the SCNT efficiency and quality of blastocysts, making them more akin to in vivo embryos (Zhang et al., 2018).

Microarray Technology and Microbiome Analysis MM-102 has shown potential in the rebirth of MMV-microarray technology. This innovative approach allows for C2D2P (conversion from DNA to protein) in parallel, non-dependent microbiome analysis using Next-Generation Sequencing (NGS), and other powerful applications. The technology significantly reduces research costs and enables previously unattainable methodologies, marking a substantial advancement in bioscience fields (Sharma et al., 2014).

Mathematical Modeling and Simulation (MMS) MM-102's relevance extends to the field of mathematical modeling and simulation (MMS), which is integral in various scientific disciplines. A holistic approach to research data in MMS, which includes mathematical models, is essential to understand and categorize the involved numerical data and corresponding scientific software. This approach fosters a comprehensive understanding of complex scientific phenomena (Koprucki & Tabelow, 2016).

Properties

Molecular Formula

C35H49F2N7O4.CF3CO2H

Molecular Weight

783.83

synonyms

1-[[(2S)-5-[(Aminoiminomethyl)amino]-2-[[2-ethyl-2-[(2-methyl-1-oxopropyl)amino]-1-oxobutyl]amino]-1-oxopentyl]amino]-N-[bis(4-fluorophenyl)methyl]-cyclopentanecarboxamide trifluoroacetate

Origin of Product

United States

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